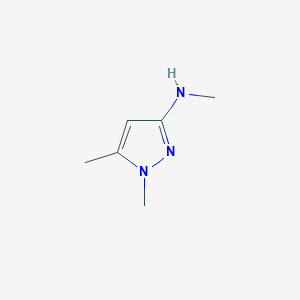

N,1,5-Trimethyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,1,5-trimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-4-6(7-2)8-9(5)3/h4H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXBPZGVWSPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676900 | |

| Record name | N,1,5-Trimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646506-40-3 | |

| Record name | N,1,5-Trimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,1,5-Trimethyl-1H-pyrazol-3-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of N,1,5-Trimethyl-1H-pyrazol-3-amine

Executive Summary: this compound is a substituted pyrazole derivative of significant interest as a scaffold in medicinal chemistry and drug development. Pyrazole-based compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule, designed for researchers and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, ensuring that the described protocols are robust and reproducible. The synthesis is presented as a multi-step process beginning with accessible starting materials, focusing on a logical and efficient construction of the pyrazole core followed by systematic N-alkylation steps.

Introduction and Strategic Overview

The Substituted Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which serves as a privileged structure in pharmacology.[4] The specific substitution pattern of this compound—with methyl groups at the N1 and C5 positions and a methylamino group at the C3 position—creates a unique molecular architecture that can be exploited for targeted biological interactions. Understanding a reliable and scalable synthesis for this compound is crucial for its application in creating libraries of derivatives for further study.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule dictates a strategic approach. The core pyrazole ring is the most complex feature and its construction is prioritized. The N-methyl groups can be viewed as functional group interconversions installed after the core is formed.

This analysis leads to a three-stage synthetic strategy:

-

Pyrazole Core Formation: Construction of the foundational 3-amino-5-methylpyrazole ring system.

-

Regioselective N1-Methylation: Introduction of the methyl group onto the N1 position of the pyrazole ring.

-

Exocyclic Amine Methylation: Final methylation of the 3-amino group to yield the target compound.

This stepwise approach allows for purification and characterization at each intermediate stage, ensuring high fidelity in the final product.

Core Synthesis Pathway: A Mechanistic Dissection

Part 1: Formation of the Pyrazole Core — Synthesis of 3-Amino-5-methylpyrazole

The cornerstone of this synthesis is the classic Knorr pyrazole synthesis, adapted for an aminopyrazole outcome. This involves the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[5][6]

-

Causality of Reagent Selection:

-

Cyanoacetone (or its sodium salt, sodium cyanoacetonate): This molecule is an ideal precursor as it provides the three-carbon backbone required for the pyrazole ring. The ketone at C2 will react with one nitrogen of hydrazine, the nitrile group at C1 is a precursor to the C3-amine, and the terminal methyl group will become the C5-substituent.

-

Hydrazine Hydrate (or a Hydrazinium Salt): This provides the N-N unit necessary to form the pyrazole heterocycle.

-

The reaction proceeds via an initial condensation between hydrazine and the ketone of cyanoacetone to form a hydrazone intermediate. This is followed by a rapid, intramolecular nucleophilic attack of the second hydrazine nitrogen onto the electrophilic carbon of the nitrile group. A subsequent tautomerization yields the stable aromatic 3-amino-5-methylpyrazole ring. This method is well-documented and provides high yields of the desired intermediate.[5][6]

Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazole

-

Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of hydrazinium monohydrochloride (1.0 mol) in water (40% w/w).

-

Addition: While stirring at 35°C, add a solution of sodium cyanoacetone (1.0 mol) dropwise over a period of approximately 2 hours.

-

Reaction: Maintain the reaction mixture at 35-40°C for an additional 4-5 hours to ensure complete cyclization.

-

Work-up: Add toluene (400 mL) to the reaction mixture. Heat the mixture to reflux and use a Dean-Stark apparatus to remove water via azeotropic distillation.

-

Isolation: After water removal is complete, cool the mixture. The byproduct, sodium chloride, will precipitate from the toluene. Add ethanol (200 mL) to further precipitate the salt.

-

Purification: Filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to remove toluene and ethanol. The resulting crude product can be purified by vacuum distillation to yield 3-amino-5-methylpyrazole as a solid.

Part 2: Regioselective N1-Methylation — Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine

With the pyrazole core established, the next step is methylation of the ring nitrogen. The pyrazole ring NH is acidic and can be readily deprotonated by a suitable base, making it a potent nucleophile for reaction with an alkylating agent.

-

Causality of Reagent Selection:

-

Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): These are potent and efficient methylating agents. DMS is often preferred in industrial settings for its cost-effectiveness, though it is highly toxic and must be handled with extreme care.

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃): A base is required to deprotonate the pyrazole N-H, activating it for alkylation.

-

The reaction must be carefully controlled to favor methylation on the ring nitrogen over the exocyclic 3-amino group. The pyrazole N-H is significantly more acidic than the amine N-H, allowing for selective deprotonation and subsequent methylation under basic conditions.

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine

-

Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-methylpyrazole (1.0 mol) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Basification: Add powdered potassium carbonate (1.5 mol) to the solution and stir vigorously.

-

Methylation: Cool the suspension to 0-5°C in an ice bath. Add dimethyl sulfate (1.1 mol) dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or vacuum distillation to afford pure 1,5-dimethyl-1H-pyrazol-3-amine.

Part 3: Final N-Methylation — Synthesis of this compound

The final transformation is the methylation of the primary amino group at the C3 position. While direct alkylation is possible, it risks over-alkylation. Reductive amination is a superior method that provides a clean, high-yielding conversion to the desired secondary amine.

-

Causality of Reagent Selection:

-

Formaldehyde (aqueous solution, Formalin): This serves as the source of the methyl group's carbon atom. It reacts with the primary amine to form an intermediate imine (or the related N-methyleniminium ion).

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that efficiently reduces the iminium ion intermediate to the secondary amine without affecting the pyrazole ring.

-

This two-stage, one-pot process is highly efficient and a standard method for N-methylation of primary amines.

Experimental Protocol: Synthesis of this compound

-

Setup: Dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1.0 mol) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Imine Formation: Cool the solution to 0°C. Add aqueous formaldehyde (37% solution, 1.2 mol) dropwise. Stir the mixture at 0°C for 1 hour.

-

Reduction: Add sodium borohydride (1.5 mol) portion-wise to the solution, keeping the temperature below 20°C. Vigorous gas evolution (hydrogen) will occur.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel.

Process Visualization and Data

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Quantitative Data Summary

| Step | Reaction | Key Reagents & Equivalents | Conditions | Typical Yield |

| 1 | Pyrazole Formation | Cyanoacetone (1.0 eq), Hydrazine Salt (1.0 eq) | Toluene, Water, 35-40°C, then reflux | 70-85%[5] |

| 2 | N1-Methylation | 3-Amino-5-methylpyrazole (1.0 eq), DMS (1.1 eq), K₂CO₃ (1.5 eq) | Acetonitrile, 0°C to RT, 12-16h | 80-90% |

| 3 | N-Methylation | 1,5-Dimethyl-1H-pyrazol-3-amine (1.0 eq), HCHO (1.2 eq), NaBH₄ (1.5 eq) | Methanol, 0°C to RT, 3-4h | >90% |

Conclusion

The described three-step synthesis pathway provides a reliable and well-precedented route to this compound. The strategy relies on a robust cyclocondensation to form the heterocyclic core, followed by two distinct and selective methylation steps. Each stage is based on well-understood chemical principles, allowing for high yields and purity. This guide offers a solid foundation for researchers to produce this valuable chemical scaffold for applications in pharmaceutical and chemical research.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

- EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 6. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of N,1,5-Trimethyl-1H-pyrazol-3-amine

Introduction

N,1,5-Trimethyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[1] A thorough understanding of the physicochemical properties of novel pyrazole derivatives like this compound is paramount for researchers in drug development, as these properties govern a compound's behavior from synthesis and formulation to its ultimate biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and established principles of physical organic chemistry to predict its properties. Furthermore, it details the standard experimental protocols for the determination of these properties, offering a framework for empirical validation. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a robust and reproducible approach to characterization.

Molecular and Structural Characteristics

The foundational step in characterizing any chemical entity is to define its molecular structure and composition.

-

Molecular Formula: C₆H₁₁N₃

-

Molecular Weight: 125.17 g/mol [2]

-

IUPAC Name: this compound

The structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] This core is substituted with a methyl group at the N1 position, another methyl group at the C5 position, and a methylamino group at the C3 position.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the properties of structurally similar pyrazole derivatives and general chemical principles.

| Property | Predicted Value/Range | Rationale/Comparison Compound |

| Melting Point (°C) | Solid at room temperature | 1-Methyl-1H-pyrazol-3-amine is a solid. Substituted pyrazoles are often crystalline solids.[4] |

| Boiling Point (°C) | > 200 | 1-Methyl-1H-pyrazol-3-amine has a boiling point of 93 °C at reduced pressure.[5] Increased substitution and molecular weight would likely increase the boiling point. |

| Water Solubility | Slightly soluble to soluble | 1-Methyl-1H-pyrazol-3-amine is slightly soluble in water.[5] The presence of amine and pyrazole nitrogens allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. |

| pKa | 4.0 - 6.0 | The pKa of pyrazole is 2.5.[1] The amino group will increase the basicity. For example, 1H-Pyrazol-3-amine has a predicted pKa of 5.99. |

| LogP | 1.0 - 2.0 | The predicted XlogP for N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is 1.242, indicating moderate lipophilicity.[6] |

Experimental Characterization Protocols

Accurate determination of physicochemical properties requires rigorous experimental protocols. The following sections detail standard methodologies for characterizing a novel compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[7]

Methodology: Capillary Method

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm.[6]

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.[8]

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating can determine an approximate melting range.[6]

-

For an accurate measurement, heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[6]

Caption: Workflow for micro-boiling point determination.

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is critical for drug development, impacting formulation and bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. [9]3. Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated supernatant from the excess solid.

-

Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature. [10]

pKa Determination

The pKa value reflects the acidity or basicity of a compound and is crucial for predicting its ionization state at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (often a water-cosolvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base, monitoring the pH with a calibrated pH meter after each addition of titrant. [11]3. Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is ionized. [12] Methodology: UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. [11]

-

Solution Preparation: Prepare a series of buffered solutions with known pH values containing a constant concentration of the compound.

-

Spectral Measurement: Measure the absorbance of each solution at a wavelength where the absorbance difference between the ionized and unionized forms is maximal.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point at the pKa. [12][13]

Spectroscopic Profile

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [14]

-

¹H NMR: The spectrum is expected to show distinct signals for the three methyl groups and the amine proton. The pyrazole ring proton will also be present. The chemical shifts will be influenced by the electronic environment of the pyrazole ring. [15]For pyrazole itself, the protons on the ring appear at specific chemical shifts. [16][17]* ¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the three methyl carbons and the three carbons of the pyrazole ring. The chemical shifts of the ring carbons are indicative of the aromatic nature and the influence of the substituents. [18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. [19]

-

N-H Stretch: A characteristic absorption band for the secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Absorptions corresponding to the C-H stretching of the methyl groups and the pyrazole ring will be observed around 2850-3100 cm⁻¹.

-

C=N and C=C Stretch: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region (typically 1400-1600 cm⁻¹). [20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (125.17 g/mol ).

-

Fragmentation Pattern: Pyrazoles often exhibit characteristic fragmentation patterns, including the loss of HCN and N₂. [21]The fragmentation of this compound would likely involve cleavage of the methyl groups and fragmentation of the pyrazole ring. [22]

Conclusion

This technical guide has outlined the predicted physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While direct experimental data for this specific compound remains to be published, the information presented herein, based on the well-understood chemistry of pyrazole derivatives, offers a solid foundation for researchers. The described methodologies for determining melting point, boiling point, solubility, and pKa, along with the expected spectroscopic signatures, provide a comprehensive framework for the empirical characterization of this and other novel pyrazole compounds. Such characterization is an indispensable step in the journey of drug discovery and development, enabling the rational design of molecules with optimized properties for therapeutic applications.

References

-

PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Zweier, L. F. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

JoVE. (2020). Boiling Points - Concept. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

-

Unknown. (n.d.). Experiment name / Determination of Boiling point Purpose. [Link]

-

Unknown. (n.d.). Melting point determination. [Link]

-

Ozana, S., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Hefter, G., & Tomkins, R. (2003). The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

-

Elguero, J., et al. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

-

Zaleski, D. P., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

-

Claramunt, R. M., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Alloprof. (n.d.). Measuring Solubility. [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

-

SpectraBase. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (n.d.). Physicochemical and ADMET properties of pyrazole derivatives. [Link]

-

Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. [Link]

-

Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. [Link]

-

PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. [Link]

-

Matrix Fine Chemicals. (n.d.). 1H-PYRAZOL-3-AMINE | CAS 1820-80-0. [Link]

-

PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazol-4-amine. [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. southalabama.edu [southalabama.edu]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ulm.edu [ulm.edu]

- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

N,1,5-Trimethyl-1H-pyrazol-3-amine CAS number and structure

An In-depth Technical Guide to N,1,5-Trimethyl-1H-pyrazol-3-amine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a substituted aminopyrazole with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively cataloged in commercial databases, this guide consolidates information on its core structure, proposes a robust synthetic pathway based on established chemical principles, and discusses its potential applications by drawing parallels with closely related, well-documented analogs. This document is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this versatile chemical scaffold.

This compound is a heterocyclic compound featuring a pyrazole ring system. The nomenclature defines a precise arrangement of substituents:

-

Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.

-

3-amine : An amine group (-NH₂) is attached to the carbon at position 3 of the pyrazole ring.

-

N-methyl : The amine group at position 3 is secondary, bearing a methyl group.

-

1-methyl : A methyl group is attached to the nitrogen atom at position 1 of the pyrazole ring.

-

5-methyl : A methyl group is attached to the carbon at position 5 of the pyrazole ring.

While a specific CAS number for this compound is not readily found in public databases, its positional isomer, 1,3,5-Trimethyl-1H-pyrazol-4-amine , is registered under CAS Number 28466-21-9 [1].

Molecular Formula: C₆H₁₁N₃

Molecular Weight: 125.17 g/mol [1]

Canonical SMILES: CN1N=C(C=C1C)NC

Chemical Structure:

Sources

An In-depth Technical Guide to the Solubility and Stability of N,1,5-Trimethyl-1H-pyrazol-3-amine

Executive Summary

N,1,5-Trimethyl-1H-pyrazol-3-amine belongs to the substituted aminopyrazole class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities.[1][2] The successful progression of any novel chemical entity from discovery to clinical application is critically dependent on a thorough understanding of its physicochemical properties, primarily solubility and stability. This guide provides a comprehensive framework for characterizing these attributes for this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document leverages established principles and data from structurally related analogs to present a robust methodological approach. We will detail the rationale behind experimental design, provide validated protocols for solubility and stability assessment, and outline the development of appropriate analytical methods, thereby creating a self-validating system for its characterization.

The Compound: Structure and Significance

This compound is a heterocyclic amine featuring a pyrazole core, a structure known to interact with a wide range of biological targets. The strategic placement of methyl groups at the N1 and C5 positions, along with an N-methylated amine at the C3 position, significantly influences its lipophilicity, basicity, and steric profile. These features are expected to modulate its pharmacokinetic and pharmacodynamic properties. Understanding the solubility and stability is the foundational step in evaluating its potential as a therapeutic agent.

Solubility Profiling: A Methodological Approach

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. A compound must be in solution to be absorbed from the gastrointestinal tract. Therefore, early and accurate assessment of solubility is paramount. We will explore two key methodologies: kinetic and thermodynamic solubility.

Rationale for Solvent Selection

The choice of solvents for profiling is guided by the intended application. For drug development, understanding solubility in biorelevant media is crucial.

-

Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These mimic the pH range of the gastrointestinal tract and systemic circulation. The pH-solubility profile is essential for predicting oral absorption and identifying potential liabilities.

-

Organic Solvents (DMSO, Ethanol): Dimethyl sulfoxide (DMSO) is a standard solvent for creating high-concentration stock solutions for high-throughput screening.[3] Ethanol is a common co-solvent in formulations.[4][5] Data in these solvents is vital for handling and experimental design. A related compound, 1-Methyl-1H-pyrazol-3-amine, is noted to be slightly soluble in water.[6]

High-Throughput Kinetic Solubility Assessment

This method provides a rapid assessment of solubility under non-equilibrium conditions, making it ideal for early-stage discovery where compound availability is limited. The principle involves adding a concentrated DMSO stock solution to an aqueous buffer and measuring the point at which the compound precipitates, often detected by light scattering (nephelometry) or UV-Vis spectroscopy.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense 198 µL of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) into the wells of a 96-well microplate.

-

Serial Addition: Add 2 µL of the DMSO stock solution to each well, ensuring rapid mixing. This initiates the test at a concentration of 100 µM.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours to allow for precipitation.

-

Measurement: Read the turbidity of each well using a nephelometer or plate reader capable of measuring light scattering.

-

Data Analysis: Compare the signal from the sample wells to positive (intentionally precipitated compound) and negative (buffer with 1% DMSO) controls to determine the concentration at which precipitation occurs.

Caption: General workflow for conducting forced degradation studies.

Experimental Protocols for Stress Testing

A stock solution (e.g., 1 mg/mL) should be prepared and subjected to the following conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Before analysis, neutralize the samples from acid and base hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Thermal Degradation: Store the solution and solid compound in a calibrated oven at 80°C.

-

Photostability: Expose the solution to a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-ultraviolet lamp). A control sample should be wrapped in aluminum foil.

Analytical Method Development

A robust, stability-indicating HPLC method is required.

-

Technique: Reversed-phase HPLC with UV detection is the standard approach. Coupling with a mass spectrometer (LC-MS) is invaluable for the structural elucidation of unknown degradation products. [7]* Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar or less polar degradants.

-

Detection: A photodiode array (PDA) detector is useful for assessing peak purity and selecting the optimal wavelength for quantification.

Expected Stability Data Summary

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's liabilities.

| Stress Condition | Time (hours) | % Assay of Parent Compound | Number of Degradants | Observations / Major Degradant (m/z) |

| 0.1 M HCl, 60°C | 24 | Data TBD | Data TBD | Data TBD |

| 0.1 M NaOH, 60°C | 24 | Data TBD | Data TBD | Data TBD |

| 3% H₂O₂, RT | 24 | Data TBD | Data TBD | Data TBD |

| 80°C (Solution) | 24 | Data TBD | Data TBD | Data TBD |

| Photolytic (ICH Q1B) | - | Data TBD | Data TBD | Data TBD |

Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. While specific experimental data for this molecule requires generation, the outlined protocols for kinetic and thermodynamic solubility, coupled with a detailed forced degradation strategy, provide a clear and validated path forward. The successful execution of these studies will generate the critical data package necessary to support the advancement of this compound in the drug development pipeline, enabling informed decisions on formulation, storage, and clinical trial design.

References

-

PubChem. 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]

-

Ministry of the Environment, Japan. Analytical Methods for Chemicals. [Link]

-

Valente, E.; et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

Cheméo. Chemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS 28466-21-9). [Link]

-

PubChem. 1,3,5-trimethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

-

Al-Absi, H. R. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate. [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

Valente, E.; et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

Li, J.; et al. Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole:by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods. [Link]

-

Loba Chemie. 4-ACETAMIDOPHENOL Extra Pure. [Link]

-

Mat-Era. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

-

Bio-Connect. Acetaminophen | CAS:103-90-2 | Cyclooxygenase inhibitor. [Link]

-

LookChem. Cas 103-90-2,4-Acetamidophenol. [Link]

-

FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

-

Rochman Lab. Analytical Methods. [Link]

-

ResearchGate. Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. [Link]

-

University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. [Link]

-

National Institutes of Health. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. [Link]

Sources

A Spectroscopic Guide to N,1,5-Trimethyl-1H-pyrazol-3-amine: Predictive Analysis and Characterization Protocols

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of N,1,5-Trimethyl-1H-pyrazol-3-amine, a substituted pyrazole of interest in chemical synthesis and drug discovery. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, known for a wide spectrum of biological activities.[1] Unequivocal structural confirmation is paramount for advancing these molecules in research and development pipelines. This document, intended for researchers, scientists, and drug development professionals, outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. As direct experimental data is not cataloged in public databases, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous pyrazoles to construct a reliable predictive model for its characterization.[2][3] Furthermore, it details robust, self-validating experimental protocols for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility.

Molecular Structure and Isomerism

The target molecule, this compound, possesses a pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms. The substitution pattern is key to its identity: a methyl group on the N1 nitrogen, a methyl group on the C5 carbon, and a methylamino group (-NHCH₃) at the C3 position. The N1-methylation is critical as it locks the molecule in a single tautomeric form, simplifying spectral interpretation by preventing the tautomerism often seen in N-unsubstituted pyrazoles.[4]

The structure dictates the expected spectroscopic signatures. The pyrazole ring provides a rigid scaffold with distinct electronic environments, while the three methyl groups and the secondary amine provide characteristic signals that enable full structural elucidation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR, complemented by 2D techniques, can provide unambiguous structural confirmation.

Recommended Experimental Protocol: NMR

A self-validating protocol involves ensuring sample purity, using a suitable deuterated solvent, and acquiring a suite of experiments that cross-correlate data.

-

Sample Preparation: Weigh 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like N-H.[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.

-

Data Acquisition (¹H NMR): Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.[3]

-

Data Acquisition (¹³C NMR): Acquire the carbon spectrum, often using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a greater number of scans are required due to the lower natural abundance of the ¹³C isotope.[3]

-

2D NMR: Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond correlations, which is essential for piecing together the molecular fragments.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ will show five distinct signals. The integration of these signals should correspond to a 3:3:3:1:1 proton ratio.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 3.65 | Singlet | 3H | N1-CH ₃ | The methyl group on the pyrazole nitrogen is deshielded by the aromatic ring and the electronegative nitrogen atom. Similar N-methyl pyrazoles show signals in this region.[5] |

| ~ 2.90 | Doublet (J ≈ 5 Hz) | 3H | N-CH ₃ | This aliphatic methyl group is attached to the exocyclic nitrogen. It will appear as a doublet due to coupling with the adjacent N-H proton. This coupling may be broadened or absent in protic solvents or with water contamination. |

| ~ 2.25 | Singlet | 3H | C5-CH ₃ | Methyl groups attached to the carbon of a pyrazole ring typically appear in this region. Its singlet nature confirms the absence of adjacent protons.[6] |

| ~ 5.40 | Singlet | 1H | C4-H | This is the only proton directly attached to the pyrazole ring. Its chemical shift is characteristic of the electron-rich nature of the pyrazole C4 position.[3] |

| Variable (~4.0-5.0) | Broad Singlet | 1H | N-H | The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It will disappear upon D₂O exchange.[7] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct carbon signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 158 | C 3-NHCH₃ | The C3 carbon is attached to two nitrogen atoms (one in-ring, one exocyclic), resulting in significant deshielding and a downfield chemical shift. |

| ~ 145 | C 5-CH₃ | The C5 carbon, also attached to two nitrogens within the ring system, appears significantly downfield. |

| ~ 90 | C 4-H | The C4 carbon, a methine in the heterocyclic ring, is expected to be the most upfield of the ring carbons due to higher electron density.[8] |

| ~ 36 | N1-C H₃ | The N1-methyl carbon signal is typical for N-alkylated pyrazoles. |

| ~ 31 | N-C H₃ | The exocyclic N-methyl carbon appears in the standard aliphatic region. |

| ~ 12 | C5-C H₃ | The C5-methyl carbon is expected at a typical upfield aliphatic chemical shift. |

2D NMR for Structural Validation

Two-dimensional NMR experiments provide the definitive connections to validate the proposed structure.

Caption: Expected HMBC (³JHC) correlations for structural confirmation.

-

Causality: The proton on C4 should show correlations to the quaternary carbons C3 and C5, definitively placing it between them. The C5-Methyl protons should correlate to C5 and C4, while the N1-Methyl protons should correlate to C5, confirming their respective positions. The N-Methyl protons correlating to C3 would confirm the position of the methylamino group. This network of correlations provides a self-validating system for the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid technique for identifying the functional groups present in a molecule.

Recommended Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will provide clear evidence for the key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |

| 3350 - 3310 | N-H Stretch (secondary amine) | Medium-Weak | A single band in this region is a hallmark of a secondary amine, distinguishing it from a primary amine (two bands) or tertiary amine (no band).[9] |

| 3100 - 3000 | C-H Stretch (Aromatic/Vinylic) | Medium | Associated with the C4-H bond on the pyrazole ring. |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium-Strong | Corresponds to the stretching vibrations of the three methyl groups. |

| ~1600 & ~1520 | C=N and C=C Stretch (Ring) | Medium-Strong | These absorptions are characteristic of the pyrazole ring system's double bonds. |

| 1340 - 1250 | C-N Stretch | Strong | A strong band in this region is expected for the C-N bonds of the aromatic amine moiety.[7][9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.

Recommended Experimental Protocol: MS

Depending on the desired information, either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

GC-MS (for EI): For volatile, thermally stable compounds, Gas Chromatography-Mass Spectrometry provides fragmentation data. A dilute solution of the compound is injected into the GC, which separates it from impurities before it enters the mass spectrometer for ionization (typically at 70 eV).

-

LC-MS (for ESI): Liquid Chromatography-Mass Spectrometry with ESI is a soft ionization technique ideal for confirming the molecular weight. A solution of the compound is infused or injected into the LC flow, ionized by a high-voltage spray, and analyzed. This typically yields the protonated molecule, [M+H]⁺.[1]

Predicted Mass Spectrum Analysis

-

Molecular Formula: C₇H₁₃N₃

-

Molecular Weight: 139.20 g/mol

-

Exact Mass: 139.1109 Da

Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (3), so its nominal molecular weight is an odd number (139), which is a key validation check.

Electrospray Ionization (ESI): Under positive-ion ESI, the dominant species will be the protonated molecule.

-

[M+H]⁺: Predicted at m/z = 140.1187

Electron Ionization (EI): EI is a high-energy technique that will cause fragmentation. The molecular ion should be visible, along with characteristic fragment ions.

| Predicted m/z | Ion | Rationale for Formation |

| 139 | [M]⁺• | The molecular ion. Its presence confirms the molecular weight. |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical is a common initial fragmentation event. |

| 97 | [M - C₂H₄N]⁺ | Loss of the methylamino side chain. |

A plausible fragmentation pathway involves the initial loss of a methyl radical, followed by ring fragmentation events common to pyrazoles, such as the loss of HCN.[10]

Caption: Simplified representation of a key fragmentation route in EI-MS.

Conclusion

The structural characterization of this compound can be confidently achieved through a multi-faceted spectroscopic approach. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS signatures. The predicted data, derived from foundational principles and comparison with related structures, highlights key expected features: five unique signals in the ¹H NMR spectrum, characteristic N-H and C=N stretches in the IR spectrum, and an odd-numbered molecular ion in the mass spectrum, consistent with the Nitrogen Rule. By following the recommended experimental protocols, researchers can generate high-quality, self-validating data to unequivocally confirm the identity and purity of this valuable heterocyclic building block.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.

- Structure and spectral data of pyrazole derivatives. ResearchGate.

- 1H-Pyrazol-3-amine, 5-methyl-. PubChem - NIH.

- IR: amines. University of Calgary.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

- 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed.

- Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH.

- Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central.

- Spectroscopy of Amines. Chemistry LibreTexts.

- 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase.

- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.

- 1,3,5-Trimethyl-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase.

- 1-Methyl-1H-pyrazol-3-amine. Sigma-Aldrich.

- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals.

- 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate.

- Trends in mass spectrum fragmentation of pyrazoles. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

Navigating the Chemical Maze: A Researcher's Guide to Procuring Pyrazole Amines for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Sourcing Novel Scaffolds

In the dynamic landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Researchers frequently seek novel, functionalized pyrazole derivatives to explore new chemical space and develop potent therapeutics. This guide addresses a common challenge in this pursuit: the procurement of specific, sometimes novel, chemical building blocks.

Our initial query focused on sourcing N,1,5-Trimethyl-1H-pyrazol-3-amine . However, an extensive search of commercial supplier databases reveals that this specific molecule is not a readily available, cataloged compound. This is a frequent occurrence in research where theoretical structures or newly synthesized molecules have not yet been commercialized.

Therefore, this guide pivots to a more practical and equally valuable subject: the procurement and utilization of a closely related and commercially available foundational building block, 5-Methyl-1H-pyrazol-3-amine (CAS: 31230-17-8) .[3] Understanding how to source and validate a foundational precursor like this is a critical skill for any research program, as it serves as the starting point for the synthesis of more complex derivatives, potentially including the originally sought-after N,1,5-trimethyl variant.

This guide provides a comprehensive overview of sourcing this key intermediate, focusing on supplier validation, quality control, and safe handling, thereby empowering researchers to build a reliable chemical supply chain for their discovery programs.

The Strategic Importance of 5-Methyl-1H-pyrazol-3-amine

5-Methyl-1H-pyrazol-3-amine is a versatile heterocyclic amine. Its structure features a pyrazole ring with two key points for chemical modification: the amino group at position 3 and the ring nitrogen at position 1. This makes it an ideal starting material for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[4] The amino group can be readily acylated, alkylated, or used in condensation reactions, while the N1 position can be functionalized to modulate physiochemical properties like solubility and metabolic stability.

Commercial Supplier Landscape for 5-Methyl-1H-pyrazol-3-amine

Sourcing high-quality starting materials is the bedrock of reproducible research. When selecting a supplier, researchers must consider not only price but also purity, availability of analytical data, and lead times. Below is a comparative analysis of prominent suppliers for research-grade 5-Methyl-1H-pyrazol-3-amine.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Analytical Data Provided |

| Sigma-Aldrich (Merck) | CDS000138134 (AldrichCPR) | Not specified; buyer must confirm | 1 g, 5 g | None provided; sold "as-is" |

| Combi-Blocks | QC-1108 | >95% | 1 g, 5 g, 10 g | Certificate of Analysis (CoA) with NMR/LC-MS available upon request |

| Fisher Scientific | AC374730050 | 97% | 5 g, 25 g | CoA available |

| BLD Pharmatech | BD115856 | >98% (HPLC) | 1 g, 5 g, 25 g, 100 g | CoA with HPLC, 1H NMR, and MS data |

| Enamine | EN300-18458 | >95% | 1 g, 5 g, Custom | Full analytical data provided with purchase |

Senior Scientist Insight: While large suppliers like Sigma-Aldrich offer a vast catalog, their "AldrichCPR" (Chemicals for Preliminary Research) grade often comes without analytical data, placing the burden of quality verification entirely on the researcher.[5] For discovery programs, suppliers like BLD Pharmatech or Enamine, who provide comprehensive analytical data (NMR, LC-MS, HPLC) with the product, are often a more reliable choice. This initial investment in quality assurance can prevent costly delays and confounding results downstream.

Quality Control & Verification: A Self-Validating Workflow

Upon receiving any chemical, especially a key building block, in-house verification is a non-negotiable step to ensure trustworthiness in your experimental results. The identity and purity of the material must be confirmed before its use in any reaction.

Step-by-Step QC Protocol for Incoming 5-Methyl-1H-pyrazol-3-amine

-

Documentation Review:

-

Cross-reference the supplier's Certificate of Analysis (CoA) with the product label.

-

Ensure the CAS number (31230-17-8), molecular formula (C4H7N3), and molecular weight (~97.12 g/mol ) are correct.

-

-

Physical Inspection:

-

Visually inspect the material. It should be a solid, typically off-white to light brown. Note any discoloration or heterogeneity.

-

-

Proton NMR (¹H NMR) Spectroscopy:

-

Objective: Confirm the chemical structure.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Expected Peaks:

-

A singlet for the methyl group (CH ₃) around 2.2 ppm.

-

A singlet for the pyrazole ring proton (CH ) around 5.5 ppm.

-

A broad singlet for the amine protons (NH ₂) which may vary in chemical shift and intensity.

-

A broad singlet for the pyrazole N-H proton.

-

-

Causality: The number of signals, their chemical shifts, and their integration values provide a fingerprint of the molecule's structure. Any significant deviation warrants further investigation.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: Assess purity and confirm molecular weight.

-

Method: Run a standard reverse-phase LC method.

-

Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 98.1.

-

Trustworthiness: This method provides orthogonal validation. The retention time from the LC indicates purity, while the mass from the MS confirms the molecular weight of the main component.

-

The following diagram illustrates the logical flow for validating an incoming chemical building block.

Caption: Workflow for incoming chemical validation.

Safe Handling and Storage Protocols

According to aggregated GHS data, 5-Methyl-1H-pyrazol-3-amine is classified as an irritant.[3] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Adherence to proper safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

The following diagram outlines the logical relationship between hazard identification and required safety controls.

Caption: Hazard mitigation through safety controls.

Application in a Synthetic Workflow: Path to this compound

With a validated supply of 5-Methyl-1H-pyrazol-3-amine, a researcher can now devise a synthetic route to the originally desired, more complex molecule. A plausible, high-level synthetic strategy would involve two key transformations:

-

N1-Methylation: Selective methylation of the pyrazole ring at the N1 position. This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

-

Reductive Amination (N-Methylation): Methylation of the primary amine at the C3 position. A common method is reductive amination, which involves reacting the amine with formaldehyde to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield the N-methylated amine.

This multi-step synthesis underscores the importance of securing a high-purity, well-characterized starting material to ensure the success and efficiency of the subsequent chemical transformations.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Ethyl-5-methyl-1H-pyrazol-3-amine DiscoveryCPR 956364-46-8 [sigmaaldrich.com]

- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantitative Analysis of N,1,5-Trimethyl-1H-pyrazol-3-amine in Pharmaceutical Matrices

Abstract & Introduction

N,1,5-Trimethyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds integral to the development of numerous pharmaceuticals and agrochemicals.[1] Its accurate quantification is paramount during drug development for various applications, including pharmacokinetic studies, impurity profiling, stability testing, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to validated analytical methodologies for the precise quantification of this analyte.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical progression from method selection to detailed, validated protocols. We will explore the rationale behind choosing the appropriate analytical technique, focusing on the inherent strengths and weaknesses of each in the context of pharmaceutical analysis. The primary focus will be on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, considered the 'gold standard' for bioanalysis and trace-level quantification.[2][3] Additionally, a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method will be presented as a reliable and accessible alternative for routine quality control.

All methodologies are designed to be self-validating, with performance characteristics grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[4][5][6]

Strategic Selection of an Analytical Method

The choice of an analytical method is dictated by its intended purpose, the nature of the sample matrix, and the required sensitivity. For this compound, three primary techniques warrant consideration:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse of QC laboratories, HPLC-UV is robust, cost-effective, and reproducible. It is exceptionally well-suited for assay and purity tests where analyte concentrations are relatively high.[7][8] Its primary limitation is lower sensitivity compared to mass spectrometry and potential interference from co-eluting matrix components that also absorb UV light.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[1] While effective for many pyrazole derivatives, its utility for this compound may be limited by the compound's polarity and thermal stability, potentially requiring derivatization which adds complexity to the sample preparation workflow.[9][10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the superior separation capabilities of LC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[11] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can unequivocally quantify the analyte at very low concentrations, even in complex biological matrices, minimizing interferences.[12][13] This makes it the definitive choice for bioequivalence studies, metabolite identification, and trace impurity analysis.

Primary Method: LC-MS/MS for Ultra-Trace Quantification

This protocol outlines a validated method for determining this compound in plasma or other biological matrices, suitable for pharmacokinetic and toxicokinetic studies.

Principle of the Method

The analyte is extracted from the biological matrix via protein precipitation. An internal standard (IS) structurally similar to the analyte (e.g., a stable isotope-labeled version or a close analog) is added prior to extraction to correct for matrix effects and procedural losses. The separated analyte and IS are detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.

Experimental Protocol: LC-MS/MS

3.2.1 Reagents and Materials

-

This compound reference standard (>99% purity)

-

Internal Standard (IS), e.g., N,1,5-Trimethyl-d3-1H-pyrazol-3-amine

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Control Matrix (e.g., Human Plasma, K2-EDTA)

3.2.2 Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of the reference standard and the IS into separate 10 mL volumetric flasks. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile/water.

-

Working Standard Solutions: Prepare serial dilutions of the reference standard stock solution in 50:50 acetonitrile/water to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

3.2.3 Sample Preparation Workflow

-

Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into a 96-well microplate.

-

Add 200 µL of the Internal Standard Spiking Solution (in acetonitrile) to each well. This step simultaneously performs the protein precipitation.

-

Seal the plate and vortex for 5 minutes at 1000 rpm.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate for injection.

Caption: LC-MS/MS sample preparation and analysis workflow.

3.2.4 Instrumental Conditions

| Parameter | Condition |

| HPLC System | UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290) |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Thermo TSQ Altis) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Determine experimentally (e.g., m/z 126.1 -> 84.1) |

| MRM Transition (IS) | Determine experimentally (e.g., m/z 129.1 -> 87.1) |

| Source Temperature | 550°C |

| Collision Gas | Argon |

Method Validation Summary

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][6]

| Validation Parameter | Typical Acceptance Criteria | Rationale |

| Specificity & Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. | Ensures the signal is unequivocally from the analyte.[14] Assessed using blank matrix from multiple sources. |

| Linearity & Range | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). | Demonstrates a direct relationship between instrument response and concentration.[15] |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20%. | The lowest concentration that can be measured with acceptable accuracy and precision. |

| Accuracy & Precision | Accuracy within ±15% of nominal; Precision (%CV) ≤ 15% at LLOQ, Low, Mid, and High QC levels. | Accuracy measures the closeness to the true value, while precision measures the reproducibility of the results.[15] Evaluated through replicate analysis of QC samples. |

| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | Assesses the suppression or enhancement of ionization caused by matrix components. |

| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |

| Stability | Analyte concentration within ±15% of baseline for freeze-thaw, short-term, and long-term storage. | Ensures the analyte is stable throughout the sample lifecycle, from collection to analysis. |

Orthogonal Method: HPLC-UV for Routine Analysis

This protocol is suitable for the quantification of this compound in bulk drug substance or formulated products, where concentrations are significantly higher than those in biological samples.

Principle of the Method

The analyte is dissolved in a suitable solvent, separated from excipients and impurities on a reversed-phase C18 column, and detected by a UV spectrophotometer at its wavelength of maximum absorbance (λmax). Quantification is performed using an external standard calibration curve.[16][17]

Experimental Protocol: HPLC-UV

4.2.1 Reagents and Materials

-

This compound reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic Acid (TFA), HPLC grade

-

Ultrapure Water (18.2 MΩ·cm)

-

Methanol (HPLC grade)

4.2.2 Preparation of Solutions

-

Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% TFA. Filter and degas before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1-100 µg/mL) using the mobile phase as the diluent.

4.2.3 Sample Preparation Workflow

-

Bulk Drug: Accurately weigh an appropriate amount of the sample powder, dissolve in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range.

-

Formulation (e.g., Tablet): Weigh and grind a representative number of tablets. Extract a portion of the powder equivalent to a single dose with methanol, using sonication to ensure complete dissolution. Dilute with the mobile phase to the target concentration.

-

Filter all sample solutions through a 0.45 µm syringe filter prior to injection.

Caption: HPLC-UV sample preparation and analysis workflow.

4.2.4 Instrumental Conditions

| Parameter | Condition |

| HPLC System | Standard HPLC System (e.g., Agilent 1260, Shimadzu LC-20) |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic; Acetonitrile:Water with 0.1% TFA (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV/Vis or Diode Array Detector (DAD) |

| Detection Wavelength | Determine λmax experimentally (e.g., 235 nm) |

| Run Time | 10 minutes |

Method Validation Summary

This method should also be validated according to ICH Q2(R2) guidelines.[4][6] Key parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria for Assay |

| Specificity | Peak purity index > 0.999 (if using DAD); baseline separation from impurities and excipients. |

| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over 80-120% of the nominal assay concentration. |

| Accuracy | 98.0% - 102.0% recovery for spiked placebo samples at three concentration levels. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |

| Robustness | RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, temp ±5°C). |

Conclusion

This application note provides two robust, validated methods for the quantification of this compound. The LC-MS/MS method offers exceptional sensitivity and selectivity, making it ideal for demanding bioanalytical applications. The HPLC-UV method serves as a reliable and cost-effective workhorse for routine quality control and release testing. The selection between these methods should be based on the specific requirements for sensitivity, sample matrix, and the intended application, in alignment with a risk-based approach to analytical procedure development. All methods must be fully validated in the target laboratory to ensure compliance with global regulatory standards.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 6. database.ich.org [database.ich.org]

- 7. benchchem.com [benchchem.com]

- 8. ijcpa.in [ijcpa.in]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]